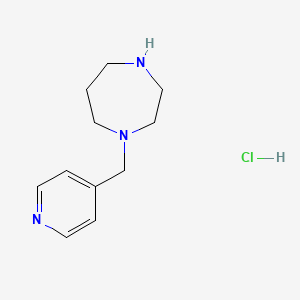

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride

Description

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a pyridin-4-ylmethyl group. The 1,4-diazepane core provides structural flexibility due to its two nitrogen atoms, enabling diverse pharmacological interactions. This compound is typically synthesized via nucleophilic substitution reactions between halogenated pyridine derivatives and 1,4-diazepane precursors, followed by purification using chromatography .

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11;/h2-3,5-6,12H,1,4,7-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVBTVMUPDGFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane derivatives under specific conditions. One common method involves the alkylation of 1,4-diazepane with 4-(chloromethyl)pyridine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols in solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: N-oxides of 1-(Pyridin-4-ylmethyl)-1,4-diazepane.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,4-diazepane scaffold is highly modifiable, with substituents significantly influencing physicochemical and biological properties. Key comparisons include:

Key Observations :

- Pyridine Position: The position of the pyridine nitrogen (2 vs. Pyridin-4-yl derivatives may exhibit stronger dipole interactions due to symmetry .

- Halogenated Substituents : Fluorine (in 2-fluorobenzyl) enhances solubility and metabolic stability, while chlorine (in dichlorophenyl derivatives) increases lipophilicity and receptor affinity .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound) generally exhibit improved aqueous solubility compared to free bases. For example, 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride is soluble in DMSO and methanol .

- Stability : Compounds with electron-withdrawing groups (e.g., fluorine, sulfonyl) show enhanced stability under physiological conditions .

Biological Activity

1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a diazepane ring fused with a pyridine moiety, which may contribute to its unique interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure comprises a pyridine ring attached to a diazepane, which influences its solubility and binding characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The pyridine moiety allows for π-π stacking interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of various biological macromolecules, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Potential

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

3. Neuropharmacological Effects

The compound has been explored for its potential as a dual orexin receptor antagonist. This property could make it valuable in treating sleep disorders and other neurological conditions by modulating orexin signaling pathways .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Anticancer Activity : In cellular assays using various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity. The mechanism was further investigated using flow cytometry to assess apoptosis rates.

- Neuropharmacological Studies : Binding affinity studies revealed that the compound interacts with multiple neurotransmitter receptors, including dopamine and serotonin receptors. Comparative binding affinity data showed it has equipotent or superior binding profiles compared to established antipsychotic agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl] | Diazepane Analog | Atypical antipsychotic effects |

| Pyridin-2-ylmethoxy derivatives | Pyridine Derivatives | mGluR5 negative allosteric modulators |

| Haloperidol | Butyrophenone | Antipsychotic with extrapyramidal side effects |

Q & A

Q. Table 1: Key Reaction Parameters for Optimization

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 25–80°C | 60°C |

| Solvent | DCM, MeOH, THF | THF |

| Base | TEA, Pyridine, NaHCO₃ | Triethylamine (TEA) |

Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: methanol/buffer (65:35, pH 4.6) .

- TLC: Silica gel plates, eluent: ethyl acetate/hexane (1:1), visualize under UV or iodine vapor .

- Structural Confirmation:

- NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., pyridine ring protons at δ 8.5–8.7 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆N₃Cl) .

Advanced: How can researchers resolve contradictions in solubility data across experimental conditions?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or temperature effects. Systematic approaches include:

- Solvent Screening: Test polar aprotic (DMSO), protic (MeOH), and aqueous buffers (pH 2–10) .

- Temperature Gradients: Measure solubility at 4°C, 25°C, and 37°C to identify thermodynamic trends .

- Co-solvency Studies: Use blends like DMSO/water (1:1) to enhance dissolution for biological assays .

Q. Table 2: Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, sonicated |

| Water | 10–15 | pH 7.0, 25°C |

| Methanol | 20–25 | 37°C, stirred |

Advanced: What computational strategies predict reactivity or biological interactions?

Methodological Answer:

- Reactivity Prediction:

- Reaction Path Search: Use software like GRRM or Gaussian to map potential intermediates and transition states .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .

- Biological Target Prediction:

Stability: How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Storage Recommendations:

- Long-term: -20°C in airtight, light-resistant containers under nitrogen .

- Short-term: 4°C in desiccated conditions for daily use .

Biological Activity: What in vitro/in vivo assays are suitable for preliminary bioactivity screening?

Methodological Answer:

Q. Table 3: Example Bioactivity Data from Structural Analogs

| Compound Class | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Piperidine Derivatives | Histamine H3 Receptor | 0.45 | |

| Diazepane Analogs | Kinase Inhibitors | 1.2–5.8 |

Safety: What protocols mitigate risks during handling and disposal?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and goggles for routine handling; fume hood for weighing .

- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Waste Disposal: Incinerate at >1000°C with alkali scrubbers to prevent HCl gas emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.